
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. MPPI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit various pharmacological activities.
Scientific Research Applications
Antitubercular and Antimicrobial Agents
Compounds with structural features similar to "1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one" have been explored for their potential as antitubercular and antimicrobial agents. For example, 6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines have shown excellent bactericidal properties against Mycobacterium tuberculosis, highlighting the significance of the imidazole oxygen for aerobic activity (Kim et al., 2009). Similarly, derivatives of imidazolidine-4-one have been evaluated for their ability to enhance antibiotics' effectiveness against resistant strains of Staphylococcus aureus, including MRSA (Matys et al., 2015).
Anticancer Research
Derivatives with structural similarities to the compound have been synthesized and assessed for their anticancer activity. For instance, piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating the potential of such compounds in anticancer research (Kumar et al., 2013).
properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-10-4-5-12(17-16-10)22-11-3-2-7-18(9-11)14(21)19-8-6-15-13(19)20/h4-5,11H,2-3,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFSRJYZOTXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
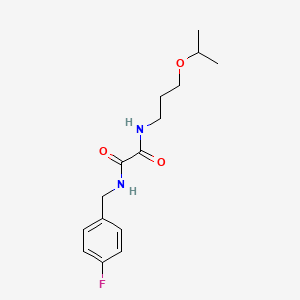
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)
![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)
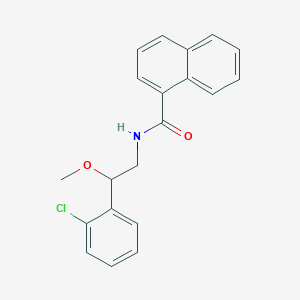
![2-(Benzylthio)-5-bromobenzo[d]thiazole](/img/structure/B2877465.png)
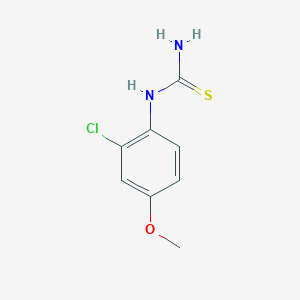


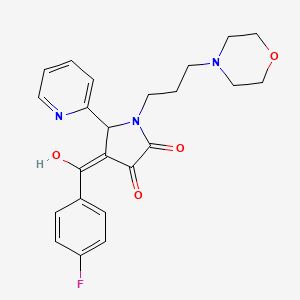
amine](/img/structure/B2877472.png)
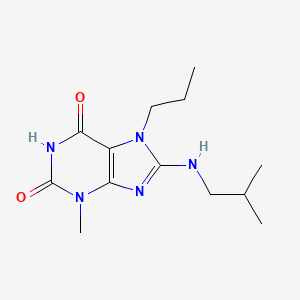
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)